![molecular formula C10H6F3N5O5 B1231295 2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1231295.png)
2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Corrosion Inhibition
- Use in Corrosion Inhibition: A related compound, 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide, has been studied as a corrosion inhibitor for galvanized steel and stainless steel in acidic environments. It showed effectiveness in reducing corrosion, forming a protective layer on the metal surfaces (Gaber, 2021).
Synthesis and Reactions
- Chemical Synthesis and Reactions: Novel derivatives of 2-cyano-N'-[1-(pyren-3-yl)ethylidene]acetohydrazide have been synthesized, showcasing the compound's utility in creating diverse chemical structures (Khalifa, Al-Omar, & Ali, 2017).
Antimicrobial and Antitumor Activity
- Antimicrobial and Antitumor Properties: Some derivatives of 2-cyano-N'-[1-(naphtha-2-yl)ethylidene] acetohydrazide have been synthesized and evaluated for their antimicrobial properties (Mahmoud, Abu El‐Azm, Ali, & Ali, 2017).
- In-Vitro Antitumor Activity: Various derivatives have shown promising in-vitro antitumor activity against different cancer cell lines, indicating potential in cancer research (Ghorab & Alsaid, 2012).
Catalytic Activity
- Catalytic Applications: Manganese(II) complexes of hydrazone-based NNO-donor ligands, which include 2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide derivatives, have been used as catalysts in olefin oxidation, demonstrating their utility in chemical synthesis (Bikas et al., 2017).
Quantum Mechanical Studies
- Quantum Mechanical Analysis: The compound has been subject to quantum mechanical studies, enhancing understanding of its electronic properties and potential applications in materials science (Singh et al., 2019).
properties
Product Name |
2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide |
---|---|
Molecular Formula |
C10H6F3N5O5 |
Molecular Weight |
333.18 g/mol |
IUPAC Name |
2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide |
InChI |
InChI=1S/C10H6F3N5O5/c11-10(12,13)5-3-6(17(20)21)9(7(4-5)18(22)23)16-15-8(19)1-2-14/h3-4,16H,1H2,(H,15,19) |
InChI Key |
NOWASIRLKQFITN-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NNC(=O)CC#N)[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NNC(=O)CC#N)[N+](=O)[O-])C(F)(F)F |
solubility |
46.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.